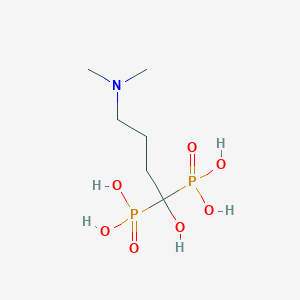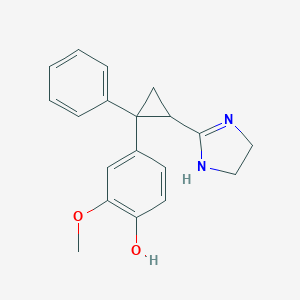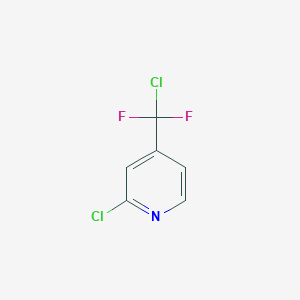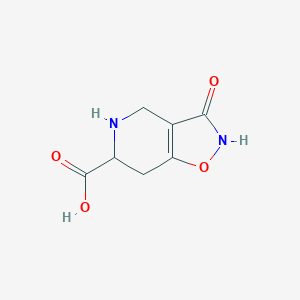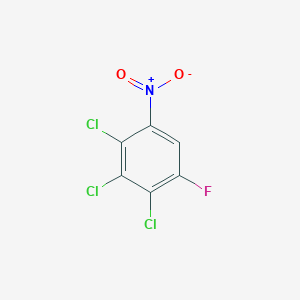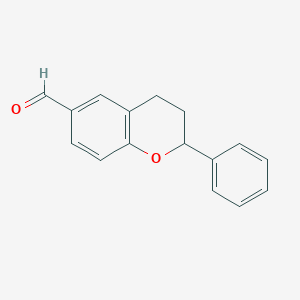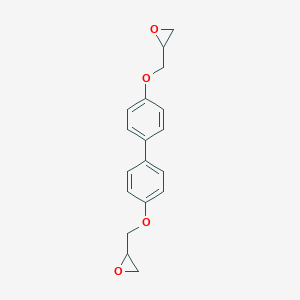![molecular formula C15H20Cl2N2O2 B024883 Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 106094-83-1](/img/structure/B24883.png)
Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACNU is a synthetic derivative of naphthalene and belongs to the family of nitrosoureas. It is a highly lipophilic compound that can easily penetrate the blood-brain barrier, making it an effective treatment for brain tumors. ACNU has been used in the treatment of several types of cancer, including brain, lung, breast, and ovarian cancer.
Mécanisme D'action
ACNU exerts its anticancer effects by alkylating DNA and RNA, leading to the inhibition of DNA replication and protein synthesis. This results in the death of cancer cells. ACNU has also been shown to inhibit the repair of damaged DNA, further contributing to its anticancer effects.
Effets Biochimiques Et Physiologiques
ACNU has been shown to have several biochemical and physiological effects. It can cause DNA damage, leading to the activation of apoptosis, or programmed cell death. ACNU can also induce cell cycle arrest, preventing cancer cells from dividing and proliferating. In addition, ACNU has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to supply nutrients and oxygen.
Avantages Et Limitations Des Expériences En Laboratoire
ACNU has several advantages for lab experiments. It is a well-established chemotherapy drug with a known mechanism of action, making it a useful tool for studying cancer biology. ACNU is also highly lipophilic, allowing it to easily penetrate cell membranes and reach its target. However, ACNU has several limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. In addition, its lipophilicity can make it difficult to solubilize in aqueous solutions, limiting its use in certain experimental settings.
Orientations Futures
For the study of ACNU include the development of new formulations, the identification of biomarkers, and the use of combination therapy.
Méthodes De Synthèse
The synthesis of ACNU involves the reaction of 7-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with bis(2-chloroethyl)amine hydrochloride in the presence of a base. The reaction yields ACNU as a yellow crystalline solid with a melting point of 160-162°C.
Applications De Recherche Scientifique
ACNU has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of brain tumors, particularly glioblastoma multiforme. ACNU has also been used in combination with other chemotherapy drugs to increase their efficacy. In addition, ACNU has been studied for its potential use in the treatment of other types of cancer, including lung, breast, and ovarian cancer.
Propriétés
Numéro CAS |
106094-83-1 |
|---|---|
Nom du produit |
Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
Formule moléculaire |
C15H20Cl2N2O2 |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H20Cl2N2O2/c16-5-7-19(8-6-17)14-4-3-11-1-2-12(15(20)21-18)9-13(11)10-14/h3-4,10,12H,1-2,5-9,18H2 |
Clé InChI |
YHWFDBWKAOPRRT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC1C(=O)ON)C=C(C=C2)N(CCCl)CCCl |
SMILES canonique |
C1CC2=C(CC1C(=O)ON)C=C(C=C2)N(CCCl)CCCl |
Synonymes |
2-ABCATN 2-amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic acid 2-amino-7-(bis(2-chloroethyl)amino)-1,2,3,4-tetrahydro-2-naphthoic hydrochloride D,L-NAM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



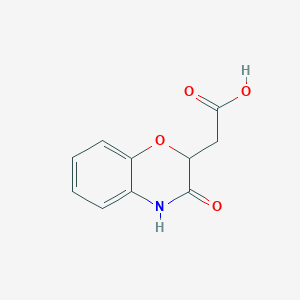
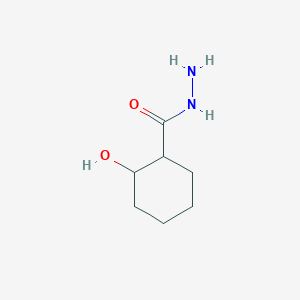
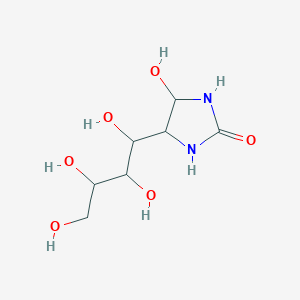
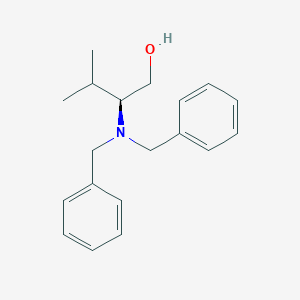
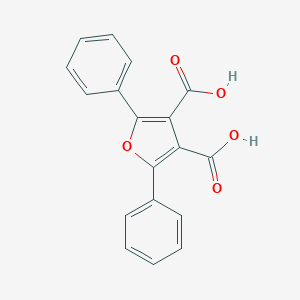
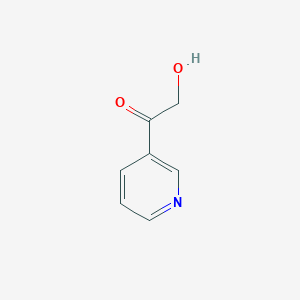
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
